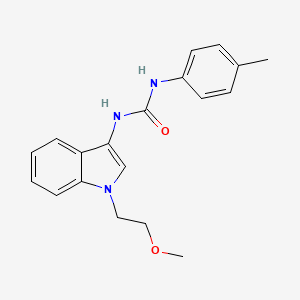
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea, also known as MIPT, is a synthetic compound that belongs to the indole family of psychedelic drugs. MIPT is a highly potent hallucinogen that has gained attention for its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Solvatochromic Fluorescence Probes
- Detection of Analytes : Research has shown that N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound related to the subject chemical, exhibits strong solvatochromism in its fluorescence properties. This characteristic is used for detecting analytes like alcohols, carboxylic acids, and fluoride ions, which have high acceptor numbers or form strong hydrogen bonds (Bohne et al., 2005).
Drug Development and Pharmacokinetics
- Synthesis for Drug Analysis : A derivative of the compound, AR-A014418, has shown potential in cancer, pain, and neurodegenerative disorder treatments. Its deuterium-labeled version, synthesized for use as an internal standard in LC–MS analysis, is crucial for studying drug absorption and distribution (Liang et al., 2020).
Antitumor Activities
- Structure and Activity Analysis : A similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized for its antitumor activity. Its structure was analyzed through various spectroscopic methods and its interactions with CDK4 protein were explored through docking studies (Hu et al., 2018).
DNA Interaction Studies
- Molecular Interactions : Studies have explored the interaction of derivatives like 1,3-bis(2-hydroxy-benzylidene)-urea with calf-thymus DNA, using spectroscopy and molecular dynamics simulation. This research helps in understanding the intercalative mode of binding to DNA and the effects of different compounds on DNA structure (Ajloo et al., 2015).
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-9-15(10-8-14)20-19(23)21-17-13-22(11-12-24-2)18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCOMBHBGEFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

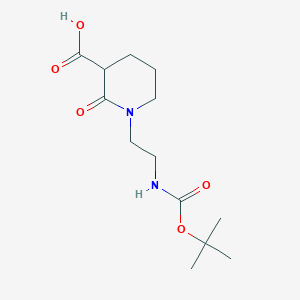
![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
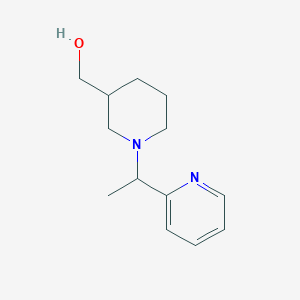

![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)
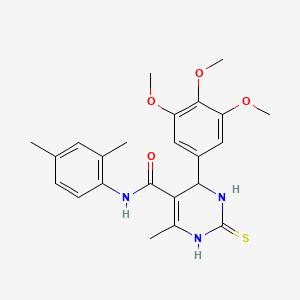
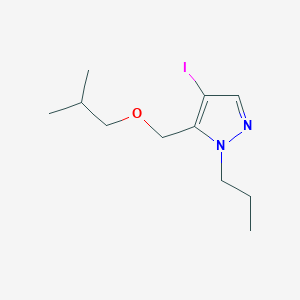
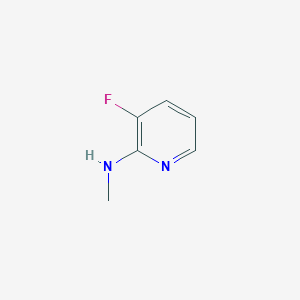
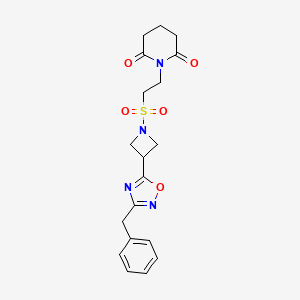
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)
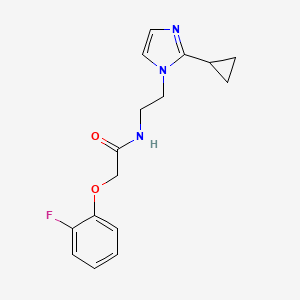
![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)
![2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2745732.png)
![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)